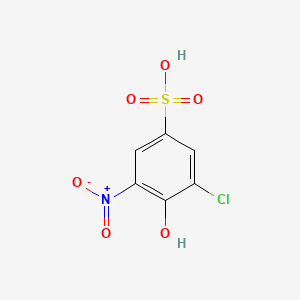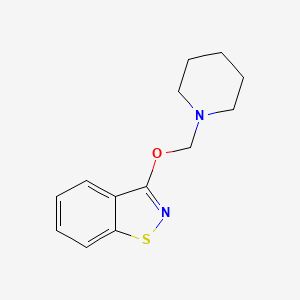
3-(Piperidin-1-ylmethoxy)-1,2-benzisothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-1-ylmethoxy)-1,2-benzisothiazole is a heterocyclic compound that combines the structural features of piperidine and benzisothiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The presence of both piperidine and benzisothiazole moieties in its structure contributes to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-ylmethoxy)-1,2-benzisothiazole typically involves the reaction of 3-chloro-1,2-benzisothiazole with piperidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as tert-butyl alcohol at elevated temperatures (around 120°C) for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-ylmethoxy)-1,2-benzisothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzisothiazole ring to its dihydro form.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or benzisothiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrobenzisothiazole derivatives.
Scientific Research Applications
3-(Piperidin-1-ylmethoxy)-1,2-benzisothiazole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antipsychotic properties.
Medicine: It is investigated for its potential use in drug development, particularly as a candidate for treating neurological disorders.
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-ylmethoxy)-1,2-benzisothiazole involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist or inhibitor of certain receptors or enzymes, leading to its observed biological effects. For example, it may interact with dopamine and serotonin receptors, contributing to its potential antipsychotic activity .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzisothiazole: This compound is structurally similar but contains a piperazine moiety instead of piperidine.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These derivatives have similar structural features and are studied for their anti-inflammatory properties.
Uniqueness
3-(Piperidin-1-ylmethoxy)-1,2-benzisothiazole is unique due to its specific combination of piperidine and benzisothiazole moieties, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
94087-34-0 |
|---|---|
Molecular Formula |
C13H16N2OS |
Molecular Weight |
248.35 g/mol |
IUPAC Name |
3-(piperidin-1-ylmethoxy)-1,2-benzothiazole |
InChI |
InChI=1S/C13H16N2OS/c1-4-8-15(9-5-1)10-16-13-11-6-2-3-7-12(11)17-14-13/h2-3,6-7H,1,4-5,8-10H2 |
InChI Key |
HJXUOFPXICRUTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)COC2=NSC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)
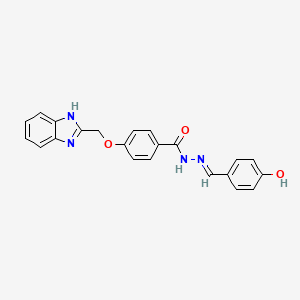
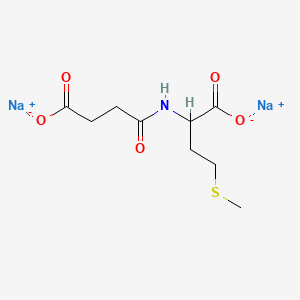
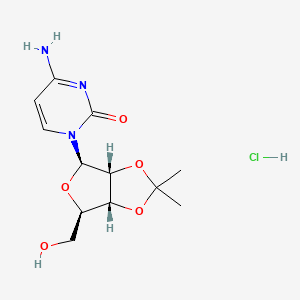
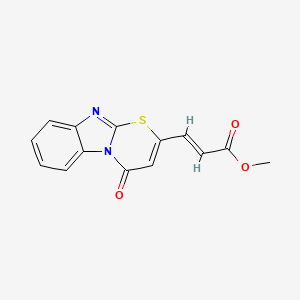

![N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12672056.png)
